molecular formula C7H5NO3 B1628616 2-Formylnicotinic acid CAS No. 23590-67-2

2-Formylnicotinic acid

Cat. No. B1628616
CAS RN: 23590-67-2
M. Wt: 151.12 g/mol
InChI Key: XUEORIGYINRASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylnicotinic acid is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 . It is a solid substance and is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of AcOH and aqueous H2O2 in a multistep reaction . Another method involves heating with Acetanhydride to form 3-Acetoxy-4-aza-phthalid, followed by careful saponification .


Molecular Structure Analysis

The linear structure formula of this compound is C7H5NO3 . The InChI Key is XUEORIGYINRASB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 151.12 . . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Solid-State Identity and Polymorphism

  • 2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, exhibits polymorphism in its solid state. It exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), with different polymorphs arising from distinct molecular packing arrangements. This characteristic is influenced by various acidic additives and has implications for material science and pharmaceutical applications (Long et al., 2015).

Electrochemical Reduction

  • The electrochemical reduction of isonicotinic acid has been studied, revealing a complex mechanism involving multiple electron and proton transfers. This research is significant for understanding the electrochemical properties of nicotinic acid derivatives and their potential applications in energy storage and conversion (Mathieu et al., 1997).

Spectral Characteristics

  • The spectral properties of 2-HNA have been examined using various spectroscopic techniques. This research aids in understanding the electronic structure and behavior of 2-HNA in different states and environments, which is crucial for its applications in chemistry and material sciences (Dogra, 2005).

Luminescent Hybrid Materials

  • Modified 2-hydroxynicotinic acid has been used to create luminescent hybrid materials. These materials demonstrate potential applications in light-emitting devices and sensors due to their unique photophysical properties (Wang & Yan, 2006).

Molecular Structure Analysis

  • The molecular structure of 2-aminonicotinic acid, a related compound, has been studied using spectroscopic and theoretical methods. Insights from this research are relevant for the development of pharmaceuticals and advanced materials (Karabacak et al., 2012).

Synthesis Methods

  • Novel synthesis methods for 2-aminonicotinic acid have been developed. These methods are important for large-scale production and have applications in the pharmaceutical industry (Junhua, 2011).

Safety and Hazards

2-Formylnicotinic acid is associated with certain hazards. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

2-Formylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s role in electron transfer and energy metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of electrons and the subsequent production of energy .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These effects can lead to changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been shown to impact cellular respiration by enhancing the efficiency of the electron transport chain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit certain dehydrogenases, leading to changes in metabolic pathways. Additionally, this compound can activate transcription factors that regulate gene expression, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis and degradation. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are crucial for the synthesis of NAD. These interactions can influence metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters that facilitate the uptake and distribution of the compound. The localization and accumulation of this compound within specific cellular compartments can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism. These localization mechanisms are essential for the compound’s activity and overall impact on cellular function .

properties

IUPAC Name

2-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEORIGYINRASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596903
Record name 2-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23590-67-2
Record name 2-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Formylnicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Formylnicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Formylnicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Formylnicotinic acid
Reactant of Route 6
2-Formylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.